(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBRTVJAQFIEAS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.
Attachment of the naphthalene moiety: The naphthalene group can be attached via a nucleophilic substitution reaction or through a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties can engage in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Key Observations :
- Furan Position : The target compound’s furan-3-yl group differs from furan-2-yl derivatives (e.g., ), which may alter electronic properties and binding interactions .
- Synthetic Complexity : Compared to naturally occurring analogs (e.g., compound 15 in ), the target compound’s synthesis requires multi-step functionalization of the naphthalene and acrylamide groups .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Similar acrylamides () have melting points of 153–220°C, influenced by crystallinity and hydrogen bonding. The target compound’s hydroxyethyl group may lower its melting point compared to non-polar analogs .
- NMR Signatures : The naphthalene protons in the target compound would resonate at δ 7.3–8.3 ppm (aromatic), while the furan-3-yl group would show distinct peaks near δ 6.3–7.5 ppm, consistent with furan derivatives in and .
- Solubility : The hydroxyethyl group enhances water solubility compared to halogenated derivatives (e.g., 16c, ), which prioritize lipid membrane penetration .
Biological Activity
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide, with the CAS number 1799254-88-8, is a synthetic compound characterized by its unique molecular structure comprising a furan ring and a naphthalene moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C19H17NO3, with a molecular weight of 307.3 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Similar Compound | 0.22 - 0.25 | Staphylococcus aureus |
| Similar Compound | 0.22 - 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Research has indicated that compounds with structural similarities to this compound may inhibit cancer cell proliferation. A study assessing various acrylamide derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the furan and naphthalene components may contribute to this effect .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.
- Receptor Modulation : It could modulate receptor activity, leading to changes in signaling pathways that affect cell growth and apoptosis.
- Biofilm Disruption : Its structural properties may interfere with biofilm formation in bacteria, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the acrylamide structure significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Cytotoxicity in Cancer Cells : Another investigation showed that specific analogs induced apoptosis in breast cancer cells through caspase activation, indicating a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
